molecular formula C8H8BrNO2 B145958 4-Nitrophenethyl bromide CAS No. 5339-26-4

4-Nitrophenethyl bromide

Cat. No. B145958
CAS RN: 5339-26-4
M. Wt: 230.06 g/mol
InChI Key: NTURQZFFJDCTMZ-UHFFFAOYSA-N
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Description

4-Nitrophenethyl bromide is an electrophile that accepts a lone pair of electrons from one of the nitrogen atoms in the polyazamacrocycle . It is used as a GST T1-1 substrate for identifying many kinetic parameters (Km, Kcat) for hGST T1-1 variants .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenethyl bromide is C8H8BrNO2 . It has a molecular weight of 230.06 . The structure contains a total of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

4-Nitrophenethyl bromide is a yellowish adhering crystal or crystalline powder . It has a melting point of 67-69 °C (lit.) and a boiling point of 116°C/0.2mm . The density is roughly 1.6270, and the refractive index is estimated to be 1.6120 . It is slightly soluble in chloroform, dichloromethane, and methanol .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenethyl bromide is the theta class glutathione transferase (GSTT-1) . Glutathione S-transferases (GSTs) are enzymes that play a crucial role in cellular detoxification. They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

4-Nitrophenethyl bromide acts as an electrophile . It accepts a lone pair of electrons from one of the nitrogen atoms in the polyazamacrocycle . This compound is used as a substrate and activator for GSTT-1 . It activates the human theta-class glutathione transferase T1-1 enzyme .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Nitrophenethyl bromide is the glutathione metabolic pathway . This compound’s interaction with GSTT-1 influences the activity of this enzyme, thereby affecting the conjugation of GSH to xenobiotic substrates. The downstream effects of this interaction can influence the body’s ability to detoxify various foreign compounds .

Pharmacokinetics

Given its role as a substrate and activator for gstt-1, it can be inferred that this compound is likely absorbed and distributed in the body where gstt-1 is present, metabolized by gstt-1, and excreted following conjugation with gsh .

Result of Action

The molecular and cellular effects of 4-Nitrophenethyl bromide’s action primarily involve the modulation of GSTT-1 activity . By acting as a substrate and activator for GSTT-1, this compound can influence the rate at which GSH is conjugated to xenobiotic substrates, thereby affecting the body’s ability to detoxify these substances .

Safety and Hazards

4-Nitrophenethyl bromide is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for 4-Nitrophenethyl bromide are not available in the retrieved data, its use as a substrate and activator for theta class glutathione transferase (GSTT-1) suggests potential applications in biochemical research and drug development .

properties

IUPAC Name

1-(2-bromoethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTURQZFFJDCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201549
Record name 4-Nitrophenethyl bromide
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenethyl bromide

CAS RN

5339-26-4
Record name 4-Nitrophenethyl bromide
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Record name 4-Nitrophenethyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethyl)-4-nitrobenzene
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Record name 1-(2-Bromoethyl)-4-nitrobenzene
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Record name 4-Nitrophenethyl bromide
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Record name 4-nitrophenethyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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